
Acide 2-(m-tolylamino)benzoïque
Vue d'ensemble
Description
N-(3-Methylphenyl)anthranilic acid, also known as N-(3-Methylphenyl)anthranilic acid, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Methylphenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Methylphenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methylphenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de polymorphisme
L'acide 2-(m-tolylamino)benzoïque est utilisé dans l'étude du polymorphisme en chimie de l'état solide. Les chercheurs ont découvert plusieurs polymorphes de ce composé, ce qui est important car les différents polymorphes peuvent avoir des propriétés et une stabilité différentes . Cette recherche est essentielle pour le développement de produits pharmaceutiques, car les différentes formes cristallines peuvent affecter l'efficacité et la durée de conservation du médicament.
Applications médicales
Ce composé est structurellement apparenté aux dérivés de l'acide fénamique, qui ont un large éventail d'applications médicales. Ils sont utilisés comme anti-inflammatoires non stéroïdiens (AINS), analgésiques, antirhumatismaux et ont un potentiel thérapeutique pour les maladies amyloïdes, la maladie d'Alzheimer et le cancer . L'étude de l'this compound peut conduire au développement de nouveaux médicaments ayant une efficacité accrue et des effets secondaires réduits.
Applications industrielles
Dans le secteur industriel, les propriétés polymorphiques de l'this compound présentent un intérêt pour la fabrication de matériaux ayant des caractéristiques thermiques et mécaniques spécifiques. La capacité à contrôler et à prédire la forme polymorphique d'un composé est précieuse pour la création de matériaux ayant les propriétés souhaitées pour diverses applications industrielles .
Sciences de l'environnement
Le rôle du composé en sciences de l'environnement est lié à son utilisation potentielle dans la synthèse de matériaux écologiques. Sa nature polymorphique permet de créer des matériaux pouvant être utilisés dans la remédiation environnementale ou dans le cadre de procédés de fabrication durables .
Chimie analytique
En chimie analytique, l'this compound peut être utilisé comme composé de référence pour l'étalonnage des instruments et le développement de nouvelles méthodes analytiques. Ses polymorphes bien caractérisés fournissent une base pour l'étude du comportement de composés similaires dans diverses conditions .
Recherche en biochimie
Le composé est également utilisé en recherche en biochimie pour étudier l'interaction entre les petites molécules et les systèmes biologiques. Sa similitude structurelle avec les dérivés de l'acide fénamique, qui sont connus pour interagir avec diverses enzymes et récepteurs, en fait un outil précieux pour comprendre les voies biochimiques et concevoir de nouvelles molécules bioactives .
Mécanisme D'action
Target of Action
Anthranilic acids, a class of compounds to which 2-(m-tolylamino)benzoic acid belongs, have been found to have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, and antitubercular . They have also been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the substitution of methyl groups on the aromatic rings of fenamic acid derivatives, which include 2-(m-tolylamino)benzoic acid, can affect the polymorphic behavior of these compounds .
Biochemical Pathways
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, indicates that they may interact with various biochemical pathways .
Result of Action
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(m-Tolylamino)benzoic acid. For instance, the thermal properties of each system were investigated by differential scanning calorimetry (DSC) . This suggests that temperature could be a significant environmental factor influencing the action of this compound.
Analyse Biochimique
Biochemical Properties
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Propriétés
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of a methyl group, as seen in N-(3-Methylphenyl)anthranilic acid compared to fenamic acid, potentially influence the compound's solid-state properties and why is this important for pharmaceutical development?
A1: The research paper highlights that introducing methyl groups to fenamic acid significantly affects its polymorphic behavior []. Polymorphism refers to a compound's ability to exist in multiple crystal structures with distinct physical and chemical properties, including melting point, solubility, and stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



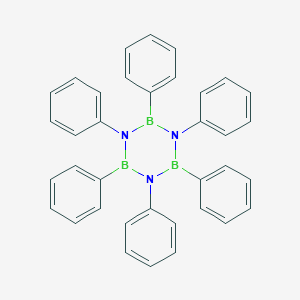
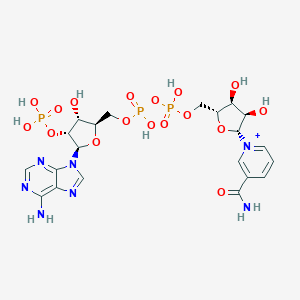



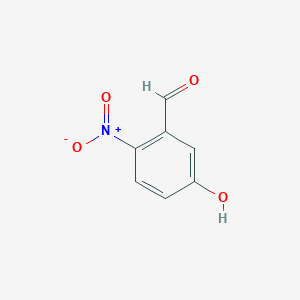


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

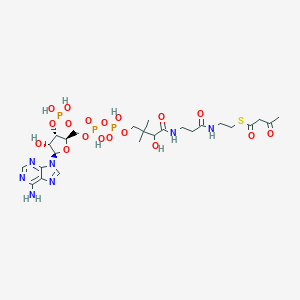
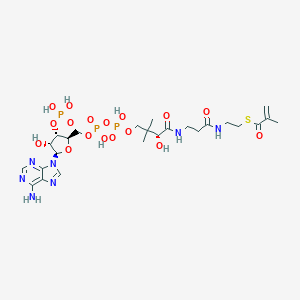
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
